Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate
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Overview
Description
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C17H15F2NO5 It is known for its unique structure, which includes a difluoro-substituted phenoxy group and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate typically involves the reaction of 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-difluorobenzoate
- Methyl difluoroacetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
Uniqueness
Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is unique due to its specific substitution pattern and the presence of both difluoro and methoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2-[[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO5/c1-23-11-7-9-12(10-8-11)25-17(18,19)16(22)20-14-6-4-3-5-13(14)15(21)24-2/h3-10H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKFYHNHGQYBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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